molecular formula C3H2ClN3OS B1280082 5-Chloro-1,3,4-thiadiazole-2-carboxamide CAS No. 64837-52-1

5-Chloro-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1280082
CAS RN: 64837-52-1
M. Wt: 163.59 g/mol
InChI Key: IBGNUSRLIIGHBS-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a chemical compound that belongs to the thiadiazole family, which is known for its diverse applications in the field of medicinal chemistry, agriculture, and materials science. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific structure and substituents on the thiadiazole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives can be achieved through the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired products . Similarly, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde can be prepared from 1,3-dichloroacetone and subsequently react with amines, hydrazines, and hydroxylamine to yield various triazole and thiadiazole derivatives . Another method involves the acylation of hydrazones of oxamic acid thiohydrazides to obtain 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives, which can be further oxidized to form 1-oxides .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be functionalized with various substituents. The structure of these compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was confirmed using elemental analysis and spectroscopic techniques, which are crucial for determining the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions, which are essential for the synthesis of novel compounds with potential applications. The reactivity of functional groups such as cyanomethylene allows for the construction of new heterocycles hybridized with the thiadiazole moiety . The ability to undergo ring transformations and rearrangements is another important aspect of thiadiazole chemistry, as demonstrated by the reactions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties are important for the compound's solubility, stability, and biological activity. For example, the introduction of chloro and amino groups can affect the compound's reactivity and interaction with biological targets. The synthesized compounds are often evaluated for their potential applications, such as insecticidal activity, where certain thiadiazole derivatives have shown promising results . Additionally, molecular docking studies can provide insights into the potential inhibitory activity of thiadiazole derivatives against enzymes like dihydrofolate reductase, which is important for the development of new pharmaceuticals .

Scientific Research Applications

1. Antimicrobial Agents

  • Application : 1,3,4-thiadiazole derivatives, including 5-Chloro-1,3,4-thiadiazole-2-carboxamide, have been synthesized and evaluated as potent antimicrobial agents .
  • Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

2. Antibacterial Activity

  • Application : New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity was screened for various bacteria strains .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

3. Antifungal Activities

  • Application : The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Anticancer Agents

  • Application : Thiadiazole derivatives have been studied as potential anticancer agents .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for 5-Chloro-1,3,4-thiadiazole-2-carboxamide indicates that it is harmful in contact with skin and if inhaled . It is classified under Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .

properties

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNUSRLIIGHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493117
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3,4-thiadiazole-2-carboxamide

CAS RN

64837-52-1
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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